![molecular formula C18H25FN2O B5204431 N-(4-fluorophenyl)-1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinamine](/img/structure/B5204431.png)
N-(4-fluorophenyl)-1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinamine
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Overview
Description
N-(4-fluorophenyl)-1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinamine, commonly known as FMP or Fluoromethylphenidate, is a psychoactive drug that belongs to the class of stimulants. It is a derivative of methylphenidate, which is used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. FMP has gained popularity in recent years due to its potency and unique chemical structure.
Mechanism of Action
FMP works by increasing the levels of dopamine and norepinephrine in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to an increase in their availability in the synaptic cleft. The increased levels of dopamine and norepinephrine result in an increase in alertness, attention, and motivation.
Biochemical and Physiological Effects:
FMP has been shown to have similar effects to other stimulants, such as methylphenidate and amphetamine. The biochemical and physiological effects of FMP include increased heart rate and blood pressure, decreased appetite, and increased wakefulness. FMP has also been shown to increase the release of cortisol, a stress hormone, which can have negative effects on the body in high doses.
Advantages and Limitations for Lab Experiments
FMP has several advantages for lab experiments, including its potency and unique chemical structure. FMP is also relatively easy to synthesize, making it readily available for scientific research. However, FMP has several limitations, including its potential for abuse and its effects on the stress response system. Additionally, FMP has not been extensively studied in humans, and its long-term effects on the body are not well understood.
Future Directions
There are several future directions for FMP research, including its potential as a treatment for N-(4-fluorophenyl)-1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinamine, depression, and anxiety. FMP may also have potential as a cognitive enhancer, particularly in individuals with cognitive impairments. Additionally, further research is needed to understand the long-term effects of FMP on the body and brain. Finally, FMP may have potential as a research tool for studying the dopamine and norepinephrine systems in the brain.
Synthesis Methods
The synthesis of FMP involves the reaction of 4-fluoroacetophenone with 3-(1-methylcyclopropyl)propanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine to yield FMP. The synthesis of FMP is relatively simple and can be achieved through a one-pot reaction. However, the purity of the final product is crucial for accurate scientific research.
Scientific Research Applications
FMP has been used in various scientific research studies, including its potential as a treatment for N-(4-fluorophenyl)-1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinamine, depression, and anxiety. FMP has also been studied for its cognitive-enhancing effects, such as improving memory and attention. Additionally, FMP has been used as a research tool for studying the dopamine and norepinephrine systems in the brain.
properties
IUPAC Name |
1-[3-(4-fluoroanilino)piperidin-1-yl]-3-(1-methylcyclopropyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c1-18(10-11-18)9-8-17(22)21-12-2-3-16(13-21)20-15-6-4-14(19)5-7-15/h4-7,16,20H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUMCVFSUPTDJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCC(=O)N2CCCC(C2)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49825595 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[3-(4-Fluoroanilino)piperidin-1-yl]-3-(1-methylcyclopropyl)propan-1-one |
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